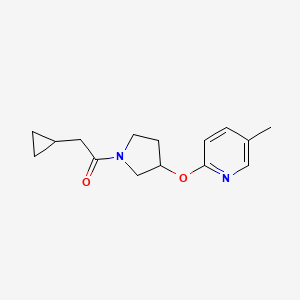

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

説明

特性

IUPAC Name |

2-cyclopropyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11-2-5-14(16-9-11)19-13-6-7-17(10-13)15(18)8-12-3-4-12/h2,5,9,12-13H,3-4,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAKROCXMOLPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Ethanone Moiety: This step involves the acylation of the pyrrolidine ring using reagents such as acyl chlorides or anhydrides.

Attachment of the Cyclopropyl Group: This can be done via cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Substitution with the 5-Methylpyridin-2-yloxy Group: This step typically involves nucleophilic substitution reactions where the pyrrolidine ring is reacted with 5-methylpyridin-2-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Types of Reactions

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridin-2-yloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine or pyridin-2-yloxy derivatives.

科学的研究の応用

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butanone: Similar structure with a butanone moiety instead of ethanone.

Uniqueness

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, pyrrolidine ring, and 5-methylpyridin-2-yloxy substitution make it a versatile compound for various applications.

生物活性

The compound 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a notable member of the pyrrolidine and pyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which features a cyclopropyl group, a pyrrolidine moiety, and a methylpyridine derivative. Its molecular formula is , indicating a complex structure that contributes to its biological activity.

Structural Formula

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, suggesting that compounds like this compound may exhibit significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Activity

A study evaluating several pyrrolidine derivatives found that modifications in their structure significantly influenced their antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antimicrobial effects .

The mechanisms through which this compound exerts its biological effects are likely multifactorial:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Membrane Disruption : The lipophilic nature of the cyclopropyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.

- Receptor Modulation : The presence of the pyridine moiety suggests potential interaction with various biological receptors, which could modulate physiological responses.

Pharmacological Applications

Given its structural features, this compound may have applications in treating infections caused by resistant bacterial strains. The ongoing research into similar compounds suggests potential uses in developing new antibiotics or antifungal agents.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.0048 | C. albicans |

| Compound D | 0.0195 | Bacillus mycoides |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Observed Activity |

|---|---|

| Cyclopropyl Group | Enhanced membrane activity |

| Methyl Substituent on Pyridine | Increased receptor binding |

| Pyrrolidine Ring | Broad-spectrum efficacy |

Q & A

Q. Yield Optimization Factors :

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions during cyclopropane formation .

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Determines absolute configuration and bond angles, particularly for the cyclopropyl-pyrrolidine junction .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion) .

Advanced: What strategies are effective in resolving contradictions in reported biological activities of related pyrrolidine-containing compounds?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Compound purity : Use HPLC (>95% purity) and LC-MS to exclude impurities influencing bioactivity .

- Meta-analysis : Compare data across studies using tools like cheminformatics databases (PubChem, ChEMBL) to identify structure-activity trends .

Advanced: What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?

Methodological Answer:

- Kinase Profiling Panels : Use recombinant kinases (e.g., EGFR, MAPK) in radiometric or fluorescence-based assays to measure IC₅₀ values .

- ATP-Competition Assays : Monitor displacement of fluorescent ATP analogs (e.g., ADP-Glo™) under varying Mg²⁺ concentrations .

- Cellular Assays : Test inhibition of phosphorylation in cancer cell lines (e.g., HeLa) via Western blotting .

Basic: How does the cyclopropyl group affect the compound’s physicochemical properties compared to non-cyclopropyl analogs?

Methodological Answer:

- Lipophilicity : Cyclopropyl increases logP by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : The rigid cyclopropane ring reduces oxidative metabolism by CYP450 enzymes compared to linear alkyl chains .

- Solubility : Lower aqueous solubility (predicted ~10–50 μM) due to hydrophobic cyclopropyl; formulation with co-solvents (e.g., PEG 400) may improve bioavailability .

Advanced: What computational methods model the interaction between this compound and its protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses in kinase active sites, focusing on hydrogen bonds with pyrrolidine nitrogen .

- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the cyclopropyl-protein hydrophobic interactions .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon cyclopropyl modification .

Advanced: How can reaction conditions minimize diastereomer formation during pyrrolidine ring synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd to enforce enantioselectivity .

- Low-Temperature Cyclization : Perform reactions at −78°C to slow racemization .

- Solvent Optimization : Non-polar solvents (toluene) favor kinetic over thermodynamic control, reducing diastereomers .

Basic: What are the critical considerations in designing stability studies for this compound?

Methodological Answer:

- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH Stability : Test solubility and decomposition in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis in acidic conditions) .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance <400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。